7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one

medicinal chemistry drug design lipophilicity optimization

7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one (CAS 301666-66-0) is a heterocyclic naphthyridinone bearing a chloro substituent at position 2, a benzyl group at N7, and a carbonyl at C8. The compound is employed as a building block or intermediate in the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
CAS No. 301666-66-0
Cat. No. B3423425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one
CAS301666-66-0
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C2=C1C=CC(=N2)Cl)CC3=CC=CC=C3
InChIInChI=1S/C15H13ClN2O/c16-13-7-6-12-8-9-18(15(19)14(12)17-13)10-11-4-2-1-3-5-11/h1-7H,8-10H2
InChIKeyMHZYPAHWCCVKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one (CAS 301666-66-0): Core Naphthyridinone Scaffold for Medicinal Chemistry Procurement


7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one (CAS 301666-66-0) is a heterocyclic naphthyridinone bearing a chloro substituent at position 2, a benzyl group at N7, and a carbonyl at C8. The compound is employed as a building block or intermediate in the synthesis of kinase inhibitors and other bioactive molecules . Its molecular formula is C₁₅H₁₃ClN₂O (MW 272.73 g·mol⁻¹), and it is typically supplied at ≥98% purity .

Why 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one Cannot Be Replaced by Lactam, Non-Oxo, or Unsubstituted Naphthyridine Analogs


Closely related naphthyridine derivatives—such as the lactam (7‑benzyl‑5,6,7,8‑tetrahydro‑1,7‑naphthyridin‑2(1H)‑one), the non‑oxo analog (7‑benzyl‑2‑chloro‑5,6,7,8‑tetrahydro‑1,7‑naphthyridine), and the unsubstituted core (6,7‑dihydro‑1,7‑naphthyridin‑8(5H)‑one)—differ markedly in lipophilicity, basicity, hydrogen‑bond donor count, boiling point, and density . These physicochemical disparities can drastically alter solubility, membrane permeability, salt‑formation behavior, and downstream synthetic reactivity, making direct substitution in chemical synthesis or biological screening unreliable without re‑optimization.

7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one: Head‑to‑Head Physicochemical Evidence vs. Closest Naphthyridinone Analogs


Lipophilicity (LogP) Comparison: 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one vs. Lactam, Non‑Oxo, and Core Scaffold Analogs

The target compound's predicted LogP (ALogP) of 2.93 places it at a distinct intermediate lipophilicity. It is 0.65 log units more lipophilic than the lactam analog (7‑benzyl‑5,6,7,8‑tetrahydro‑1,7‑naphthyridin‑2(1H)‑one, LogP 2.28) , 0.27 log units less lipophilic than the non‑oxo analog (7‑benzyl‑2‑chloro‑5,6,7,8‑tetrahydro‑1,7‑naphthyridine, LogP 3.2) [1], and 1.22 log units more lipophilic than the unsubstituted core (2‑chloro‑5,6,7,8‑tetrahydro‑1,7‑naphthyridine, LogP 1.71) .

medicinal chemistry drug design lipophilicity optimization ADME prediction

Basicity (pKa) Differentiation: 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one vs. the Lactam Analog

The predicted pKa of the target compound (1.57 ± 0.20) is approximately 10.9 units lower than that of the lactam analog (pKa 12.49 ± 0.20) . This dramatic difference means that at physiological pH (7.4), the target compound remains essentially un‑ionized, whereas the lactam analog is >99% ionized.

ionization state salt formation solubility enhancement medicinal chemistry

Boiling Point as a Surrogate for Intermolecular Forces: 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one vs. Non‑Oxo and Core Scaffold Analogs

The target compound exhibits a predicted boiling point of 486.3 ± 45.0 °C , which is 113 °C higher than that of the non‑oxo analog (373.1 ± 42.0 °C) and 47 °C higher than that of the core scaffold (439.3 ± 34.0 °C) . The elevated boiling point reflects stronger intermolecular interactions attributable to the C8 carbonyl and C2 chlorine substituents.

purification thermal stability process chemistry physicochemical characterization

Density and Crystal Packing Propensity: 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one Compared to Lactam, Non‑Oxo, and Core Scaffold Analogs

The predicted density of the target compound (1.315 ± 0.06 g·cm⁻³) is 8–10% higher than those of the lactam (1.21 ± 0.1 g·cm⁻³) , the non‑oxo analog (1.2 ± 0.1 g·cm⁻³) , and the core scaffold (1.214 ± 0.06 g·cm⁻³) . The increased density suggests more efficient molecular packing, which can influence crystallinity, melting point, and mechanical properties of the solid.

solid‑state characterization crystallization formulation material science

Hydrogen‑Bond Donor Profile: 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one (0 H‑Donors) vs. the Lactam Analog (1 H‑Donor)

The target compound possesses zero hydrogen‑bond donor atoms , whereas the lactam analog (869640‑41‑5) contains one N–H donor. This difference alters the compound's ability to engage in directional hydrogen bonds with biological targets or solvent molecules.

molecular recognition solubility target engagement physicochemical property optimization

High‑Value Application Scenarios for 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one Based on Quantitative Differentiation Evidence


Lead Optimization Requiring Balanced Lipophilicity (LogP ~2.9)

When optimizing a hit series where the lactam analog (LogP 2.28) shows insufficient membrane permeability and the non‑oxo analog (LogP 3.2) raises solubility concerns, the target compound's intermediate LogP of 2.93 provides a starting point that avoids both extremes, potentially streamlining multiparameter optimization.

pH‑Dependent Solubility and Salt‑Formation Screening

Because the target compound is essentially unionized at physiological pH (pKa 1.57) while the lactam analog is fully ionized (pKa 12.49), the two compounds exhibit radically different solubility‑pH profiles . The target compound is the appropriate choice when a neutral, passive‑permeation‑favoring species is desired, or when salt‑formation strategies require a non‑basic scaffold.

Synthesis of Naphthyridinone‑Based Kinase Inhibitors or GLP‑1 Agonist Intermediates

The chloro‑ketone scaffold of the target compound (C2 chlorine + C8 carbonyl) provides orthogonal reactivity for Suzuki cross‑coupling at C2 and subsequent functionalization of the carbonyl group, a synthetic versatility profile distinct from the non‑oxo analog (which lacks the carbonyl) and the lactam analog (which contains an amidic N–H that may require protection) [1].

Solid‑Form Screening and Crystallization Process Development

With a predicted density of 1.315 g·cm⁻³—significantly higher than the lactam (1.21), non‑oxo (1.2), and core scaffold (1.214)—the target compound may exhibit more favorable crystal packing . This property can be leveraged during polymorph screening, solid‑state characterization, and formulation of preclinical candidates.

Quote Request

Request a Quote for 7-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridin-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.